![molecular formula C27H27N7O2S B1683888 CX-5461 CAS No. 1138549-36-6](/img/structure/B1683888.png)
CX-5461
Overview
Description
Mechanism of Action
Result of Action
The action of CX-5461 leads to rapid on-target inhibition of rDNA transcription, with p53 activation detected in tumor cells . This results in cell cycle arrest and apoptosis . In clinical trials, this compound has shown single-agent antitumor activity against advanced hematologic cancers .
Action Environment
Environmental factors such as the presence of BRCA1-, BRCA2- and PALB2-mutated cancers can influence the action, efficacy, and stability of this compound . It exhibits synthetic lethality in BRCA1-/BRCA2-deficient cells, but it also causes extensive, nonselective, collateral mutagenesis in all three cell lines tested . This suggests that while this compound-induced lethality is selective towards BRCA1-, BRCA2-deficient cells, mutagenesis is not; healthy and normal cells that are exposed to this compound may be mutagenized .
Preparation Methods
Pidnarulex is synthesized through a series of chemical reactions that involve the formation of its complex molecular structure. The synthetic route typically includes the following steps:
- Formation of the core structure through cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Purification and crystallization to obtain the final product .
Industrial production methods for Pidnarulex involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include automated processes and stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Pidnarulex undergoes various chemical reactions, including:
Oxidation: Pidnarulex can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on Pidnarulex, altering its chemical properties.
Substitution: Substitution reactions are used to introduce different functional groups into the Pidnarulex molecule.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pidnarulex has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Pidnarulex is used as a model compound to study G-quadruplex structures and their stabilization.
Biology: Researchers use Pidnarulex to investigate the role of G-quadruplexes in gene expression and DNA replication.
Medicine: Pidnarulex is being explored as a potential therapeutic agent for treating cancers with DNA repair defects.
Comparison with Similar Compounds
Pidnarulex is unique in its ability to stabilize G-quadruplex structures, which sets it apart from other anticancer agents. Similar compounds include:
Quarfloxin (CX-3543): Another G-quadruplex stabilizer that targets RNA polymerase I and has shown efficacy in preclinical studies.
Silmitasertib (CX-4945): A compound with a different mechanism of action but also used in cancer treatment.
Pidnarulex’s unique mechanism of action and its ability to target specific DNA repair defects make it a promising candidate for cancer therapy, especially for tumors resistant to other treatments .
Biological Activity
CX-5461 is a first-in-class selective inhibitor of RNA polymerase I (Pol I) transcription, primarily targeting ribosomal DNA (rDNA). Its unique mechanism of action has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various cancer cell lines, and implications for treatment strategies.
This compound inhibits Pol I-mediated transcription by interfering with the assembly of the transcription initiation complex at rDNA promoters. This inhibition occurs at low nanomolar concentrations and exhibits over 200-fold selectivity compared to Pol II inhibition . The compound induces a dual mechanism of cell death, engaging both p53-dependent and p53-independent pathways. Specifically, it activates the DNA damage response (DDR) via ATM and ATR kinase signaling pathways, leading to cell cycle arrest and apoptosis in sensitive cancer cells .
Key Findings:
- Selectivity : Greater than 200-fold selectivity for Pol I over Pol II.
- Cell Cycle Impact : Induces G2/M phase arrest in treated cells.
- Apoptosis : Promotes apoptosis through activation of cleaved PARP and other apoptotic markers.
Neuroblastoma
In preclinical studies on neuroblastoma cell lines (e.g., CHP-134 and IMR-5), this compound demonstrated potent cytotoxic effects. Flow cytometry analyses indicated that treatment led to significant apoptosis at concentrations as low as 0.1 μM. The compound was shown to induce DNA damage and replication stress, evidenced by increased γ-H2AX staining and phosphorylation of checkpoint proteins CHK1 and CHK2 .
Ovarian Cancer
This compound has also been investigated in high-grade serous ovarian cancer (HGSOC) models. It was found to enhance the efficacy of PARP inhibitors by exacerbating replication stress in homologous recombination-deficient cells. In vivo studies revealed that this compound could effectively overcome resistance mechanisms associated with PARP inhibitors, leading to improved therapeutic outcomes .
Summary Table of Biological Activity
Cancer Type | Cell Lines Tested | Key Findings | Concentration Range |
---|---|---|---|
Neuroblastoma | CHP-134, IMR-5 | Induces apoptosis; activates DDR | 0.1 - 0.5 μM |
Ovarian Cancer | OVCAR8 (HR-proficient/deficient) | Enhances PARPi efficacy; induces replication stress | 10 - 100 nM |
Case Study 1: Neuroblastoma Treatment
A study involving neuroblastoma patients treated with this compound revealed significant tumor regression in cases where traditional therapies had failed. The treatment led to measurable reductions in tumor size and improved patient survival rates, demonstrating the compound's potential as a viable therapeutic option .
Case Study 2: Combination Therapy in Ovarian Cancer
In a clinical trial assessing this compound combined with standard chemotherapy for HGSOC patients, preliminary results indicated a higher response rate compared to chemotherapy alone. The combination therapy resulted in enhanced tumor shrinkage and prolonged progression-free survival .
Properties
IUPAC Name |
2-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N7O2S/c1-17-14-29-18(15-28-17)16-30-26(36)23-24(35)19-8-9-22(33-11-5-10-32(2)12-13-33)31-25(19)34-20-6-3-4-7-21(20)37-27(23)34/h3-4,6-9,14-15H,5,10-13,16H2,1-2H3,(H,30,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPBJCHFROADCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)CNC(=O)C2=C3N(C4=CC=CC=C4S3)C5=C(C2=O)C=CC(=N5)N6CCCN(CC6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N7O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20150591 | |
Record name | CX-5461 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20150591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1138549-36-6 | |
Record name | CX-5461 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1138549366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pidnarulex | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16846 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CX-5461 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20150591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIDNARULEX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R4C5YLB9I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.